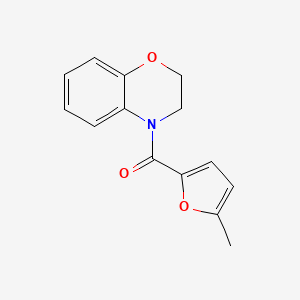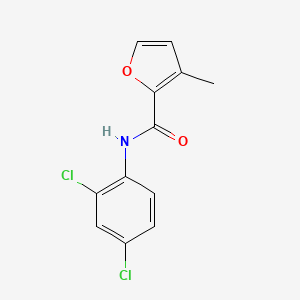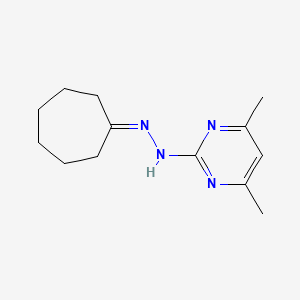
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide, also known as CMF or TAK-659, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. CMF belongs to the class of kinase inhibitors and has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide involves the inhibition of specific kinases involved in cell signaling pathways. This compound targets kinases such as BTK, FLT3, and ITK, which play important roles in the growth and proliferation of cancer cells and the activity of immune cells. By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells and modulate the activity of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being treated. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of immune cells in the tumor microenvironment. In autoimmune disorder research, this compound has been shown to modulate the activity of immune cells, reduce inflammation, and prevent tissue damage.
实验室实验的优点和局限性
The advantages of using N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide in lab experiments include its high potency, selectivity, and specificity for specific kinases involved in disease pathways. This compound has been shown to have a favorable safety profile and can be administered orally, making it a convenient option for research studies. The limitations of using this compound in lab experiments include its complex synthesis method, high cost, and potential for off-target effects.
未来方向
The future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide include exploring its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Researchers can also investigate the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic effects. Further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring. Additionally, researchers can explore the development of new analogs of this compound with improved potency and selectivity for specific disease pathways.
合成方法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-methylfuran-2-carboxylic acid in the presence of a base catalyst. The reaction proceeds through an intermediate, which is then converted to this compound by acidification and purification. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. In autoimmune disorder research, this compound has been shown to modulate the immune system by inhibiting the activity of certain immune cells.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-6-10(3)12(11(15)7-8)16-14(17)13-9(2)4-5-18-13/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMQRHMNCSBSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)

![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)






![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)


